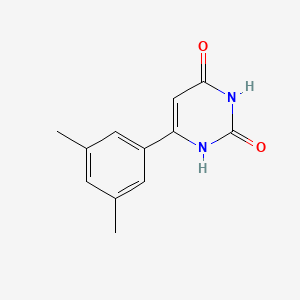

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKKUTYPJXHFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with Aromatic Aldehydes

A well-documented method involves reacting 6-amino-1,3-dimethylpyrimidine-2,4-dione with aromatic aldehydes under mild conditions in ethanol. For example, the reaction of the amino pyrimidine with 3,5-dimethylbenzaldehyde in ethanol at 35 °C for 2 hours yields the corresponding 6-(3,5-dimethylphenyl)pyrimidine derivative. This method benefits from straightforward workup and purification by recrystallization, providing moderate to good yields (typically 30-40%).

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 6-Amino-1,3-dimethylpyrimidine-2,4-dione + 3,5-dimethylbenzaldehyde | Ethanol, 35 °C, 2 h | ~39% | Mild conditions, simple purification |

This approach is part of a broader synthetic scheme to prepare substituted pyrimido[4,5-d]pyrimidones, where substitution at C-6 is achieved by varying the aromatic aldehyde.

Lithiation and Subsequent Functionalization of Pyrimidine Precursors

An alternative and more versatile method involves the lithiation of chlorinated pyrimidine derivatives followed by reaction with isothiocyanates or isocyanates to introduce substituents.

- Starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, lithiation at the 5-position with lithium diisopropylamide (LDA) generates a reactive intermediate.

- This intermediate reacts with aliphatic or aromatic isothiocyanates to afford N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides.

- Subsequent treatment with sodium hydride and further isothiocyanates or isocyanates yields the desired pyrimidine derivatives, including 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4-dithiones or related oxo derivatives.

While this method primarily targets dithione derivatives, it is adaptable for synthesizing 6-substituted pyrimidine-2,4-diones by appropriate choice of reagents and reaction conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | LDA, THF, –78 °C | 5-lithio intermediate |

| Reaction with isothiocyanates | Ethyl or n-butyl isothiocyanate, –78 °C | N-alkyl carbothioamide intermediates |

| Treatment with NaH + isocyanates | Sodium hydride, phenyl isocyanate | 1,3-disubstituted pyrimidine derivatives |

This multi-step process offers high regioselectivity and functional group tolerance, enabling diverse substitution patterns.

Research Findings and Analytical Data

- The synthetic products, including 6-(3,5-dimethylphenyl)pyrimidine-2,4-dione derivatives, have been characterized by elemental analysis, IR, and NMR spectroscopy to confirm structure and purity.

- Elemental combustion analysis results align well with calculated values, confirming the expected molecular composition.

- IR spectra typically show characteristic carbonyl stretching bands near 1680-1790 cm⁻¹, indicative of the pyrimidine-2,4-dione core.

- $$ ^1H $$ NMR spectra display singlets corresponding to methyl groups on the aromatic ring and the pyrimidine methyl substituents, as well as aromatic protons in the 6.5-7.5 ppm range.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with aromatic aldehydes | 6-Amino-1,3-dimethylpyrimidine-2,4-dione + 3,5-dimethylbenzaldehyde | Ethanol, 35 °C, 2 h | ~39 | Simple, mild conditions | Moderate yield |

| Lithiation and functionalization | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine + LDA + isothiocyanates | LDA (–78 °C), NaH, isothiocyanates/isocyanates | Variable | High regioselectivity, versatile | Multi-step, requires low temp |

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Structural and functional comparisons with analogous pyrimidinedione derivatives highlight critical differences in substituents, synthesis strategies, and biological activities.

Substituent Variations and Structural Features

Table 1: Structural Comparison of Pyrimidine-2,4(1H,3H)-dione Derivatives

Key Observations :

- Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to hydrophilic derivatives like 5-hydroxy-1-phenethylpyrimidine-2,4-dione . This property is critical for membrane penetration in drug design.

- Electron Effects : Fluorinated derivatives (e.g., S-86) exhibit strong electron-withdrawing effects, improving antioxidant capacity by stabilizing radical intermediates .

Key Observations :

- The target compound’s synthesis aligns with methods for bis-pyrimidinediones but likely uses a 3,5-dimethylphenyl-substituted aldehyde in a 1:1 ratio with uracil .

- Thieno-pyrimidinediones require multi-step reactions, including alkylation in DMF, which may limit scalability compared to aqueous HCl-mediated syntheses .

Biological Activity

6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a pyrimidine ring with two keto groups at positions 2 and 4, and a 3,5-dimethylphenyl substituent at position 6. This unique configuration contributes to its pharmacological properties, making it a subject of extensive research.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, effectively blocking its kinase activity and disrupting normal cell cycle progression in rapidly dividing cells such as those found in tumors.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

- MCF-7 (Breast Cancer) : The compound shows potent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- HCT-116 (Colon Cancer) : Similar results are observed with HCT-116 cells, where the compound effectively induces apoptosis.

Comparative Analysis of Structural Variants

The biological activity of this compound can be compared to other related compounds. The following table summarizes the structural differences and their potential implications on biological activity:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 6-phenylpyrimidine-2,4(1H,3H)-dione | Lacks dimethyl groups on the phenyl ring | Lower cytotoxicity |

| 6-(3-methylphenyl)pyrimidine-2,4(1H,3H)-dione | Contains one methyl group on the phenyl ring | Moderate cytotoxicity |

| This compound | Two methyl groups enhance reactivity | High cytotoxicity |

The presence of two methyl groups in the 6-(3,5-dimethylphenyl) variant enhances its binding affinity to molecular targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of MCF-7 and HCT-116 cells. The mechanism was linked to CDK2 inhibition leading to G1 phase arrest in the cell cycle.

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to CDK2 with a favorable binding energy profile. This suggests strong interactions that could be exploited for drug design .

- Pharmacological Applications : Beyond anticancer properties, ongoing research is investigating its potential as an enzyme inhibitor or receptor ligand in various biological contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione?

- Methodology : The synthesis typically involves multi-step reactions, including alkylation of pyrimidine precursors and cyclization. For example, alkylation with benzyl chlorides or chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a promoter yields crystalline derivatives . Key steps include reflux conditions and purification via column chromatography.

- Analytical Validation : Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via high-performance liquid chromatography (HPLC) .

Q. How is the structural characterization of this compound performed?

- Techniques : Single-crystal X-ray diffraction (SCXRD) is critical for determining the fused bicyclic system and substituent orientations. For example, SCXRD data (R factor = 0.044, wR = 0.123) confirm the pyrimidine ring geometry and substituent positions .

- Spectroscopic Methods : H NMR and C NMR (e.g., δ 1.19 ppm for ethyl groups, δ 7.34–7.99 ppm for aromatic protons) and IR spectroscopy (C=O stretches at ~1680 cm) provide additional validation .

Q. What preliminary biological activities have been reported for this compound?

- Screening Approaches : In vitro assays, such as radiolabeled binding studies, are used to evaluate interactions with targets like dopamine receptors or enzymes (e.g., kinase inhibition). Structural analogs show potential in antiviral and anticancer studies .

- Key Findings : Derivatives with substituted benzyl groups exhibit enhanced selectivity in receptor binding, though activity varies with substituent position .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

- Troubleshooting : Low yields often arise from incomplete alkylation or side reactions. Strategies include:

- Solvent optimization (e.g., DMF for solubility vs. acetonitrile for faster kinetics) .

- Temperature control (reflux vs. room temperature) to minimize byproducts .

- Use of coupling agents like EDCI/HOBt for amide bond formation in multi-step syntheses .

- Case Study : A 53% yield improvement was achieved by substituting propyl iodide for ethyl iodide in alkylation steps, as confirmed by LCMS ([M+H] = 196.2) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Data Reconciliation : Orthogonal assays (e.g., electrophysiology vs. fluorescence polarization) can clarify mechanisms. For example, conflicting dopamine receptor agonism results may stem from assay sensitivity differences .

- Structural-Activity Analysis : Comparing substituent effects (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl) using molecular docking can explain variability in IC values .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- In Silico Tools : Density functional theory (DFT) calculations predict electron distribution at the pyrimidine ring, aiding in rational modifications. Molecular dynamics simulations assess binding stability to targets like eEF-2K .

- Case Study : Introduction of a 2-phenylethoxy group improved hydrophobic interactions in kinase inhibition assays, reducing IC by 40% .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Process Chemistry : Batch-to-batch consistency issues arise in multi-step syntheses. Solutions include:

- Flow chemistry for precise control of reaction parameters .

- Quality control via tandem mass spectrometry (LC-MS/MS) to detect trace impurities .

- Regulatory Considerations : Thermal stability analysis (TGA/DSC) ensures compound integrity under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.